Phenazine-1,6-dicarboxylate is a significant compound within the phenazine family, characterized by its unique molecular structure and diverse applications in scientific research. This compound is primarily known for its antibacterial properties and its role in microbial biosynthesis. The phenazine structure is notable for its planar aromatic system, which contributes to its electronic properties and biological activity.
Phenazine-1,6-dicarboxylate is derived from various microbial sources, particularly from species of the genus Pseudomonas, which are known for their ability to produce phenazine compounds. These microorganisms utilize specific biosynthetic pathways to convert chorismate-derived precursors into phenazine derivatives, including phenazine-1,6-dicarboxylate .
Phenazine-1,6-dicarboxylate falls under the classification of heterocyclic compounds, specifically within the category of nitrogen-containing aromatic compounds. It is categorized as a carboxylic acid derivative due to the presence of two carboxyl functional groups attached to the phenazine core.
The synthesis of phenazine-1,6-dicarboxylate can occur through both microbial fermentation and chemical synthesis. The microbial route typically involves the use of genetically modified strains of Pseudomonas that express specific genes responsible for phenazine biosynthesis. For instance, studies have shown that strains such as Pseudomonas chlororaphis can produce this compound through a series of enzymatic reactions involving key biosynthetic enzymes like PhzF .
In laboratory settings, chemical synthesis may involve multi-step reactions starting from simpler aromatic compounds. The synthesis often requires oxidation and carboxylation steps to introduce the carboxylic acid groups at the 1 and 6 positions of the phenazine ring. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the synthesis and purify the final product .
Phenazine-1,6-dicarboxylate has a distinct molecular structure characterized by a fused bicyclic system consisting of two nitrogen atoms within a planar aromatic framework. The compound features two carboxyl groups (-COOH) located at positions 1 and 6 on the phenazine ring.
The molecular formula for phenazine-1,6-dicarboxylate is , with a molar mass of approximately 246.22 g/mol. The compound exhibits specific spectral characteristics in techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which can be utilized for structural elucidation.
Phenazine-1,6-dicarboxylate participates in various chemical reactions typical of carboxylic acids and aromatic compounds. It can undergo decarboxylation under certain conditions, leading to the formation of other derivatives such as phenazine-1-carboxylic acid. Additionally, it may react with nucleophiles due to the electrophilic nature of its aromatic system.
The reactions involving phenazine-1,6-dicarboxylate often require specific catalysts or conditions to enhance yield and selectivity. For example, enzymatic reactions catalyzed by specific microbial enzymes can facilitate transformations that are not easily achievable through traditional synthetic methods .
The mechanism by which phenazine-1,6-dicarboxylate exerts its biological effects involves several biochemical pathways. It is known to interfere with cellular processes in target microorganisms, leading to growth inhibition or cell death. This action is primarily attributed to its ability to generate reactive oxygen species or disrupt electron transport chains in bacterial cells.
Research indicates that phenazine compounds can affect gene expression related to virulence factors in pathogenic bacteria, thus offering potential applications in controlling bacterial infections .
Phenazine-1,6-dicarboxylate typically appears as a crystalline solid with moderate solubility in polar solvents like water and methanol. Its melting point ranges around 200 °C to 210 °C.
The compound exhibits typical chemical behavior associated with carboxylic acids and aromatic compounds. It can participate in acid-base reactions and undergo electrophilic substitutions due to its electron-rich aromatic system.
Phenazine-1,6-dicarboxylate has several scientific applications:
The biosynthesis of all phenazine derivatives originates from a conserved core pathway encoded by the phz operon. This operon, found in diverse bacterial genera including Pseudomonas and Streptomyces, minimally contains the genes phzABCDEFG, which orchestrate the conversion of chorismate into the phenazine tricycle. The initial steps involve chorismate transformation into 2-amino-2-desoxyisochorismic acid (ADIC) catalyzed by the bifunctional enzyme PhzE, which possesses both glutamine amidotransferase (GATase1) and menaquinone, siderophore, tryptophan (MST) domains [4]. PhzD subsequently hydrolyzes ADIC to yield trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). A pivotal rearrangement step is then mediated by PhzF, which isomerizes DHHA into the highly reactive aminoketone 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) via a proposed suprafacial [1,5] proton shift [4]. The dimerization of two AOCHC molecules, facilitated by PhzB, forms the tricyclic phenazine-1,6-dicarboxylic acid (PDC) scaffold. This dimerization occurs within a large cavity in the PhzB dimer, where arginine residues (R41 and R160*) position the AOCHC molecules for condensation [4] [7]. PhzG, a flavin-dependent oxidoreductase, is often implicated in the final aromatization step, though recent evidence suggests PDC formation can occur spontaneously without PhzG under certain conditions [9].
Table 1: Core Enzymes in the phz Operon for PDC Biosynthesis
Gene | Protein Function | Catalytic Role in PDC Pathway | Key Structural/Functional Features |
---|---|---|---|
phzE | Chorismate-converting enzyme | Converts chorismate to ADIC | Intertwined dimer with intramolecular NH3 channel |
phzD | α/β-Hydrolase | Hydrolyzes ADIC to DHHA | Acid/base catalysis (Asp38, Lys122) |
phzF | Isomerase | Isomerizes DHHA to AOCHC | Glutamate45-dependent proton shift; "Face-to-face" homodimer |
phzB | Dimerase | Facilitates AOCHC dimerization | Large cavity; Arginine41 and Arginine160* positioning |
phzG | FMN-dependent oxidoreductase | Aromatization (dehydrogenation) | Flavin cofactor; Non-essential for spontaneous PDC formation in some contexts |
phzA | Shunt switch regulator | Modulates PCA/PDC partitioning | H73L/S77L mutations define Pseudomonas specificity |
A fundamental evolutionary divergence exists between bacterial lineages producing PDC versus phenazine-1-carboxylic acid (PCA) as the core phenazine scaffold. Phylogenetic distribution studies reveal that PCA is the dominant precursor in fluorescent pseudomonads like P. chlororaphis and P. aeruginosa, whereas PDC is characteristic of Streptomyces and certain Burkholderia species [6] [4]. Crucially, sequence analysis of phz operons alone cannot reliably distinguish PCA from PDC producers, indicating that the divergence stems from differential enzymatic processing downstream of the conserved AOCHC intermediate [4].
The key determinant in pseudomonads is the PhzA protein, which acts as a metabolic shunt switch directing biosynthesis exclusively towards PCA. Genetic inactivation of phzA in P. chlororaphis HT66 leads to significant accumulation of PDC, a compound not normally produced by wild-type strains. Protein sequence analysis identified H73L and S77L substitutions in PhzA as characteristic signatures of pseudomonads, distinguishing them from PDC-producing bacteria lacking phzA. Site-directed mutagenesis reverting L73 to histidine and L77 to serine in P. chlororaphis HT66 PhzA resulted in a substantial increase in PDC titers, directly linking these residues to pathway partitioning [7]. This suggests that PhzA evolution enabled pseudomonads to shunt flux away from PDC towards PCA. In contrast, Streptomyces species utilize the enzymes EsmA1 and EsmA2 to promote PDC formation specifically, operating independently of the phzA-mediated shunt mechanism found in Pseudomonas [4] [3].
In dedicated PDC producers like Streptomyces antibioticus, the esm gene cluster harbors two specific genes, esmA1 and esmA2, encoding enzymes essential for the efficient biosynthesis of PDC. Biochemical characterization reveals that EsmA1 and EsmA2 function together as a carboxylation complex, decisively promoting PDC yield beyond the level achievable by spontaneous dimerization of AOCHC [4] [3]. While the precise enzymatic mechanism remains under investigation, EsmA1/A2 are hypothesized to act either during or immediately after the PhzB-mediated dimerization step, potentially facilitating a decarboxylation-carboxylation equilibrium that favors the 1,6-dicarboxylated product over the 1-carboxylated form (PCA).
This enzymatic complex represents a significant evolutionary adaptation in PDC-specialized bacteria. Heterologous expression studies demonstrate that esmA1 and esmA2 are indispensable for high-yield PDC biosynthesis in their native hosts; deletion mutants produce drastically reduced PDC levels or accumulate alternative phenazine intermediates [3]. The EsmA1/A2 complex exemplifies a key evolutionary innovation in bacteria that utilize PDC as the primary phenazine scaffold, providing a catalytic advantage over the spontaneous or PhzB-facilitated dimerization observed in pseudomonads, which primarily yields PCA. Their activity ensures the regioselective carboxylation necessary for the downstream modifications that generate bioactive PDC-derived metabolites like esmeraldins and saphenamycin [4] [3].
Table 2: Key Enzymes for PDC-Specific Biosynthesis
Enzyme/Gene | Organism | Function in PDC Pathway | Effect of Deletion/Mutation |
---|---|---|---|
EsmA1/A2 | Streptomyces antibioticus | Carboxylation complex promoting PDC formation | Drastic reduction in PDC yield; Accumulation of precursors or shunt products |
PhzA | Pseudomonas chlororaphis | Shunt switch directing flux away from PDC towards PCA | Inactivation leads to PDC accumulation; H73L/S77L reversions enhance PDC production |
PhzB | Conserved in phenazine producers | Facilitates AOCHC dimerization | Essential for core phenazine scaffold formation (PDC or PCA) |
PhzG | Conserved in phenazine producers | Proposed aromatization (dehydrogenation) | Non-essential for PDC formation in some contexts; Spontaneous PDC synthesis observed |
Beyond the core biosynthetic enzymes, PDC production in bacteria like Streptomyces antibioticus is tightly controlled by dedicated regulatory proteins encoded within the esm gene cluster. The transcriptional regulators EsmT1 and EsmT2 are essential for activating the expression of PDC biosynthetic genes, including esmA1 and esmA2 [4]. These regulators belong to families of DNA-binding proteins that respond to physiological or environmental signals, integrating PDC production into the broader metabolic network of the cell. While the specific inducers binding EsmT1/T2 remain uncharacterized, their functional requirement was demonstrated through mutagenesis: strains lacking functional esmT1 or esmT2 genes fail to produce detectable levels of esmeraldins or PDC-derived intermediates, indicating they act as master switches for the entire pathway [4].
The regulatory landscape for phenazines extends beyond cluster-encoded regulators. In pseudomonads engineered to produce PDC (e.g., via phzA deletion or modification), global regulators like PsrA and RpeA significantly influence PDC titers. PsrA (a TetR-family repressor) and RpeA (a response regulator component of a two-component system) were identified as repressors of phenazine biosynthesis in P. chlororaphis HT66. Inactivation of psrA increased PCN (a PCA derivative) production by 1.66-fold, while rpeA deletion boosted it by 3.06-fold. qRT-PCR analysis revealed that double mutants (ΔpsrAΔrpeA) exhibited markedly increased expression of phzI, phzR (quorum sensing genes), and phzE (core biosynthesis), suggesting these regulators act upstream of quorum sensing and core phenazine operon expression [1]. Furthermore, a complex cross-regulatory interaction exists; expression of rpeA and rpeB increased significantly in a psrA mutant, while psrA expression decreased in an rpeA mutant. This intricate network highlights how engineered PDC production in heterologous hosts requires consideration of both cluster-specific (esmT1/T2) and global (PsrA, RpeA, quorum sensing) regulatory circuits [1] [4].
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